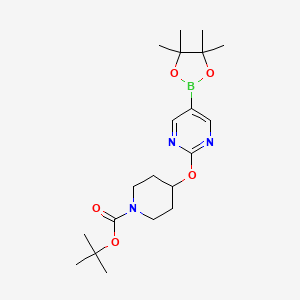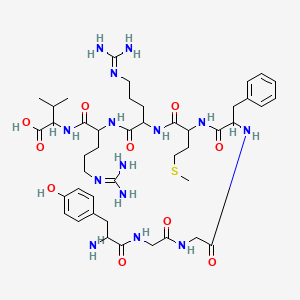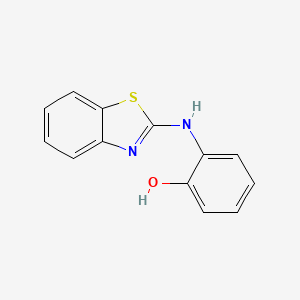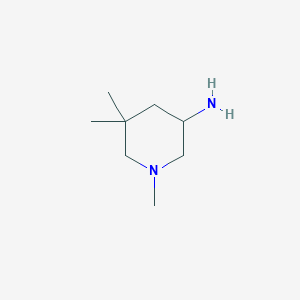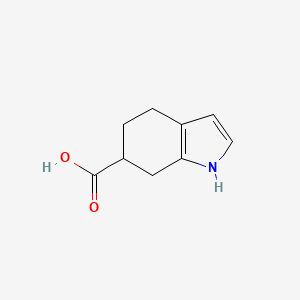
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of indole-6-carboxylic acid derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the double bonds in the 4,5,6,7 positions while preserving the carboxylic acid group.
Industrial Production Methods: Industrial production often scales up the laboratory methods, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products:
- Oxidized derivatives such as indole-6-carboxylic acid derivatives.
- Reduced products like 4,5,6,7-tetrahydro-1H-indole-6-methanol.
- Substituted indoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for activity against various pathogens and cancer cell lines.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The biological activity of 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid and its derivatives is often mediated through interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s indole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Another indole derivative with different substitution patterns.
Tryptophan: An essential amino acid with an indole ring structure.
Comparison: 4,5,6,7-Tetrahydro-1H-indole-6-carboxylic acid is unique due to its partially saturated ring, which imparts different chemical reactivity compared to fully aromatic indoles. This saturation can influence its biological activity and stability, making it distinct from other indole derivatives.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h3-4,7,10H,1-2,5H2,(H,11,12) |
Clé InChI |
MZNDUPHQKXDHKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C(=O)O)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



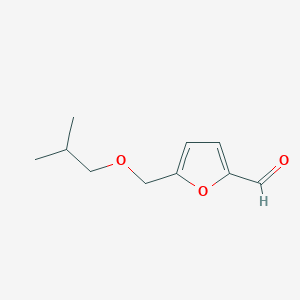
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
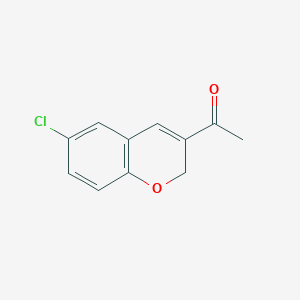
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)



